1-(4-(methylthio)phenyl)piperazine HCl
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Overview
Description
1-(4-(Methylthio)phenyl)piperazine HCl is a chemical compound with the molecular formula C11H16N2S·HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(methylthio)phenyl)piperazine typically involves the reaction of 4-(methylthio)aniline with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Methylthio)phenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methylthio group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the methylthio group.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: De-methylated derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
1-(4-(Methylthio)phenyl)piperazine HCl has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of 1-(4-(methylthio)phenyl)piperazine HCl involves its interaction with specific molecular targets and pathways. The compound can bind to receptors in the central nervous system, modulating neurotransmitter activity. This interaction can lead to various pharmacological effects, including anxiolytic and antidepressant activities .
Comparison with Similar Compounds
1-Phenylpiperazine: Known for its use in the synthesis of psychoactive drugs.
4-Methylpiperazine: Utilized in the production of pharmaceuticals and agrochemicals.
1-(4-Methoxyphenyl)piperazine: Studied for its potential therapeutic effects in treating mental health disorders
Uniqueness: 1-(4-(Methylthio)phenyl)piperazine HCl stands out due to its unique methylthio group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H17ClN2S |
---|---|
Molecular Weight |
244.78 g/mol |
IUPAC Name |
1-(4-methylsulfanylphenyl)piperazine;hydrochloride |
InChI |
InChI=1S/C11H16N2S.ClH/c1-14-11-4-2-10(3-5-11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H |
InChI Key |
GKWZKYWXCHCDQB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)N2CCNCC2.Cl |
Origin of Product |
United States |
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